N-(2-(环己-1-烯-1-基)乙基)-1-(吡嗪-2-羰基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

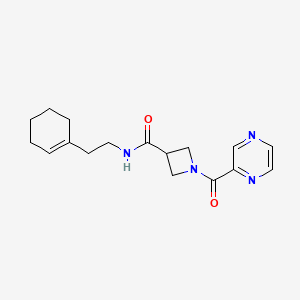

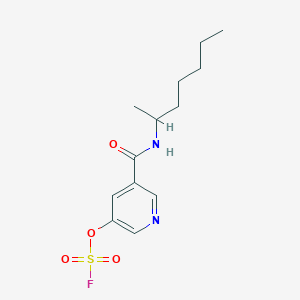

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a derivative of 2-azetidinone, which is a four-membered β-lactam ring with potential biological activities. The core structure of this compound is modified with a pyrazine moiety and a cyclohexene substituent, which may influence its chemical and biological properties.

Synthesis Analysis

The synthesis of related 2-azetidinone derivatives typically involves a [2+2] cycloaddition reaction, starting from pyrazine-2,3-dicarboxylic acid, which is converted to the corresponding diester. This is followed by hydrazinolysis to afford dicarbohydrazide, which is then treated with various substituted aldehydes to yield Schiff bases. These Schiff bases are reacted with chloroacetochloride or dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux to produce the desired 2-azetidinone derivatives . Although the specific synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of 2-azetidinone derivatives is characterized by spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and elemental analysis . The stereochemistry of related compounds has been determined using 2D NMR techniques, including COSY, HSQC, HMBC, and ROESY, which suggest a twin-chair conformation with equatorial orientation of aryl substitutions in solution . These techniques could be applied to determine the molecular structure and stereochemistry of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of 2-azetidinone derivatives is influenced by the β-lactam ring and the substituents attached to it. The presence of the pyrazine moiety and the cyclohexene substituent could affect the compound's reactivity in cyclocondensation reactions, which can be carried out in alkaline aqueous media under microwave irradiation . This method provides a greener approach to synthesizing nitrogen-containing heterocycles, which could be applicable to the synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. The biological activities of these compounds, including antimicrobial activity, are also important aspects of their chemical properties. Some 2-azetidinone derivatives have shown excellent antibacterial and antifungal activities , and similar activities could be expected for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, depending on its specific substituents and stereochemistry.

科学研究应用

合成和表征

对吡嗪和氮杂环丁烷衍生物的研究重点在于开发新的合成路线和表征新型化合物,以期在药物化学中得到潜在应用。例如,已经进行了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和表征,显示了它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性。这突出了此类化合物在癌症研究中的潜力 (Hassan 等人,2014)。

药物化学应用

吡嗪和氮杂环丁烷衍生物及其药物化学应用已经得到探索,包括抗病毒、抗菌和抗肿瘤活性。例如,一项研究详细阐述了基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的合成,展示了显着的抗禽流感病毒活性 (Hebishy 等人,2020)。另一项研究工作合成了作为取代吡唑的构建模块的烯胺酮,该烯胺酮显示出抗肿瘤和抗微生物活性 (Riyadh,2011)。

催化和氧化研究

在催化的背景下,研究表明吡嗪衍生物可用于饱和烃和芳烃的氧化,表明它们在合成化学和潜在工业应用中的效用 (Schuchardt 等人,1996)。

乙烯生物合成抑制

吡嗪酰胺及其衍生物与吡嗪结构密切相关,已被发现可阻断乙烯生物合成,乙烯生物合成是一种促进果实成熟和花朵衰老的重要植物激素。这一发现为农业中减少采后损失开辟了潜在应用 (Sun 等人,2017)。

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-16(20-7-6-13-4-2-1-3-5-13)14-11-21(12-14)17(23)15-10-18-8-9-19-15/h4,8-10,14H,1-3,5-7,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIVSRJEKXGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)